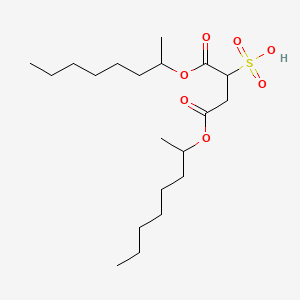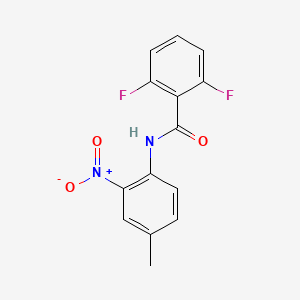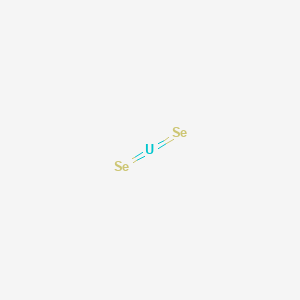
Uranium selenide (USe2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uranium diselenide is a compound composed of uranium and selenium, with the chemical formula USe₂. It is known for its unique properties, including ferromagnetism at temperatures below 14 K. The compound crystallizes in an orthorhombic system, similar to the PbCl₂ family, with unit cell dimensions of a: 7.455 Å, b: 4.2320 Å, and c: 8.964 Å .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uranium diselenide can be synthesized through various methods. One common approach involves the direct reaction of uranium and selenium at high temperatures. The reaction typically occurs in a sealed tube to prevent the escape of selenium vapors. The reaction conditions often include temperatures ranging from 500°C to 700°C.
Industrial Production Methods: Industrial production of uranium diselenide may involve more sophisticated techniques, such as chemical vapor transport or solid-state reactions. These methods ensure high purity and controlled stoichiometry of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Uranium diselenide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form uranium oxides and selenium oxides.
Reduction: Reduction reactions can convert uranium diselenide to lower oxidation states of uranium.
Substitution: Selenium atoms in uranium diselenide can be substituted with other chalcogens like tellurium.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or hydrazine are often used.
Substitution: Tellurium can be introduced under controlled conditions to form mixed chalcogenides.
Major Products:
Oxidation: Uranium oxides (e.g., UO₂) and selenium oxides (e.g., SeO₂).
Reduction: Lower oxidation states of uranium compounds.
Substitution: Mixed chalcogenides like uranium ditelluride.
Aplicaciones Científicas De Investigación
Uranium diselenide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other uranium compounds and in studies of chalcogenide chemistry.
Biology and Medicine: While direct applications in biology and medicine are limited, its unique properties make it a subject of interest in radiopharmaceutical research.
Mecanismo De Acción
The ferromagnetic properties of uranium diselenide are attributed to the alignment of magnetic moments of uranium atoms below the Curie temperature of 14 K. The substitution of selenium with tellurium can expand the lattice and increase the ferromagnetic Curie temperature, enhancing its magnetic properties .
Comparación Con Compuestos Similares
Uranium ditelluride (UTe₂): Similar in structure but with tellurium instead of selenium.
Uranium disulfide (US₂): Another chalcogenide with sulfur instead of selenium.
Uniqueness: Uranium diselenide’s unique ferromagnetic properties at low temperatures and its ability to form mixed chalcogenides with tellurium make it distinct from other uranium chalcogenides. Its orthorhombic crystal structure and specific unit cell dimensions further differentiate it from similar compounds .
Propiedades
Número CAS |
12138-21-5 |
|---|---|
Fórmula molecular |
Se2U |
Peso molecular |
395.97 g/mol |
Nombre IUPAC |
bis(selanylidene)uranium |
InChI |
InChI=1S/2Se.U |
Clave InChI |
WIQPIQPRLFROPS-UHFFFAOYSA-N |
SMILES canónico |
[Se]=[U]=[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)


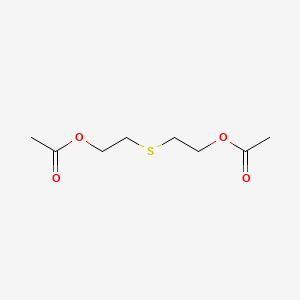



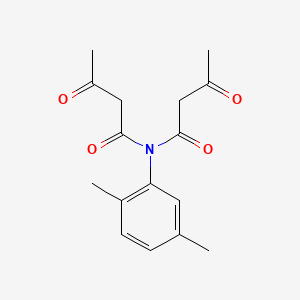
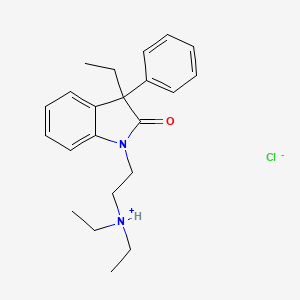
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)


